3-Bromo-4-chloro-5-fluoro-1H-indazole

Catalog No.
S14193047
CAS No.
M.F
C7H3BrClFN2
M. Wt
249.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chloro-5-fluoro-1H-indazole

Product Name

3-Bromo-4-chloro-5-fluoro-1H-indazole

IUPAC Name

3-bromo-4-chloro-5-fluoro-2H-indazole

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

InChI

InChI=1S/C7H3BrClFN2/c8-7-5-4(11-12-7)2-1-3(10)6(5)9/h1-2H,(H,11,12)

InChI Key

UDIGLCKZOQLKBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1F)Cl)Br

3-Bromo-4-chloro-5-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine, chlorine, and fluorine substituents on its aromatic ring. Its molecular formula is C7_7H4_4BrClF2_2N2_2, and it has a molecular weight of approximately 231.48 g/mol. This compound features an indazole core, which is a bicyclic structure composed of a five-membered pyrazole ring fused to a six-membered benzene ring. The unique combination of halogen atoms contributes to its chemical reactivity and potential biological activity.

, including:

  • Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic ring.
  • Reduction Reactions: The compound may also undergo reduction to yield less halogenated derivatives or other functional groups.

The biological activity of 3-Bromo-4-chloro-5-fluoro-1H-indazole has garnered interest due to its potential pharmacological properties. It has been studied for its role as an inhibitor of certain enzymes, particularly cytochrome P450 isoforms, which are crucial in drug metabolism. Additionally, compounds with similar structures have shown anti-cancer and anti-inflammatory activities in various studies.

Several synthetic routes can be employed to produce 3-Bromo-4-chloro-5-fluoro-1H-indazole. Common methods include:

  • Halogenation Reactions: Starting from indazole or its derivatives, halogenation can be performed using bromine and chlorine sources in the presence of Lewis acids or under photochemical conditions.
  • Multi-step Synthesis: This may involve the formation of an intermediate compound followed by selective halogenation and purification steps.
  • Reactions with Fluorinating Agents: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents under controlled conditions.

3-Bromo-4-chloro-5-fluoro-1H-indazole has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases due to its biological activity.
  • Material Science: Its unique structure may find applications in developing new materials with specific electronic or optical properties.
  • Chemical Research: Used as a reagent or intermediate in organic synthesis for producing more complex molecules.

Studies on the interactions of 3-Bromo-4-chloro-5-fluoro-1H-indazole with biological targets have indicated its potential as a modulator of enzyme activity. For instance, it has been observed to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and biosynthesis pathways. These interactions can lead to significant implications for pharmacokinetics and drug design.

Several compounds share structural similarities with 3-Bromo-4-chloro-5-fluoro-1H-indazole. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Bromo-5-chloro-1H-indazole885521-43-7Similar halogenation pattern; potential biological activity .
5-Bromo-4-chloro-1H-indazole1082041-90-4Different halogen positioning; studied for anti-cancer properties .
3-Bromo-6-fluoro-4-nitro-1H-indazoleNot specifiedNitro group addition; exhibits distinct reactivity.
3-Chloro-4-fluoro-5-nitro-1H-indazoleNot specifiedContains nitro group; potential for different biological interactions .

The uniqueness of 3-Bromo-4-chloro-5-fluoro-1H-indazole lies in its specific combination of bromine, chlorine, and fluorine substituents on the indazole framework, which influences its reactivity and biological properties compared to these similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

247.91522 g/mol

Monoisotopic Mass

247.91522 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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